1-[(5-chloro-2-methoxyphenyl)sulfonyl]indoline
Overview
Description
1-[(5-chloro-2-methoxyphenyl)sulfonyl]indoline is a useful research compound. Its molecular formula is C15H14ClNO3S and its molecular weight is 323.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 323.0382922 g/mol and the complexity rating of the compound is 464. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Activity
1-[(5-chloro-2-methoxyphenyl)sulfonyl]indoline derivatives have been explored for their antibacterial properties. A study by Aziz-ur-Rehman et al. (2013) focused on synthesizing various aryl sulfonamide derivatives, including those with the 5-chloro-2-methoxyphenyl group. These compounds showed moderate to good antibacterial activity against Gram-positive bacteria, suggesting their potential as antibacterial agents (Aziz-ur-Rehman et al., 2013).
Antitumor Activity
The structure and gene expression relationship of antitumor sulfonamides, including compounds with structural similarities to this compound, have been studied. Owa et al. (2002) investigated compounds from sulfonamide libraries, revealing their potential as cell cycle inhibitors in cancer treatment. These studies enhance our understanding of the molecular mechanisms of antitumor sulfonamides (Owa et al., 2002).
Cognitive Disorder Treatment
A study by Nirogi et al. (2017) developed a novel series of 3-(piperazinylmethyl) indole derivatives as antagonists for the 5-hydroxytryptamine-6 receptor (5-HT6R), relevant to cognitive disorders. Although the specific compound differs slightly from this compound, the research highlights the therapeutic potential of similar indole-based structures in treating cognitive disorders (Nirogi et al., 2017).
Antioxidant and Enzyme Inhibitory Activities
Fatima et al. (2013) synthesized a series of N-substituted benzene sulfonamides with the 5-chloro-2-methoxyphenyl group. These compounds demonstrated promising activity against the acetylcholinesterase enzyme, suggesting their potential in neurodegenerative disease treatment (Fatima et al., 2013).
Catalytic Applications
Amaya et al. (2012) demonstrated the catalysis of poly(2-methoxyaniline-5-sulfonic acid)/gold nanoparticles in the dehydrogenative oxidation of cyclic amines. The study underscores the potential of similar sulfonic acid compounds in catalytic applications (Amaya et al., 2012).
Safety and Hazards
The safety data sheet for a similar compound, “5-Chloro-2-methoxyphenyl isocyanate”, indicates that it causes skin irritation, serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is also harmful if swallowed or if inhaled . These hazards may also apply to “1-[(5-chloro-2-methoxyphenyl)sulfonyl]indoline”, but specific safety data for this compound is not available in the search results.
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets through various mechanisms, including electrophilic substitution . This process involves the attack of an electrophile at carbon to form a cationic intermediate .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that indole derivatives may affect a variety of biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)sulfonyl-2,3-dihydroindole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3S/c1-20-14-7-6-12(16)10-15(14)21(18,19)17-9-8-11-4-2-3-5-13(11)17/h2-7,10H,8-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBHPCHCSJZPXLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.